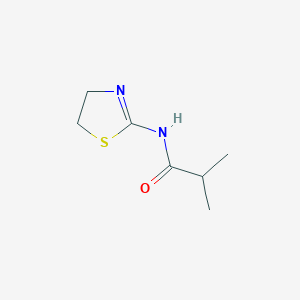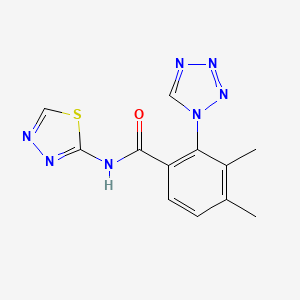
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ベンジル-N-(1-メチル-1H-ピラゾール-4-イル)-1H-インドール-3-カルボキサミドは、化学構造式 C₁₈H₁₈N₆O で表される魅力的な化合物であり、さまざまな用途があります。その特性と用途について詳しく見ていきましょう。
2. 製法
合成経路:
この化合物の合成にはいくつかの経路があります。一般的な方法の1つは、1-ベンジル-1H-インドール-3-カルボン酸 と1-メチル-1H-ピラゾール-4-カルボニルクロリド を反応させる方法です。この反応は求核置換反応によって進行し、目的の生成物が生成されます。
反応条件:
- 反応物: 1-ベンジル-1H-インドール-3-カルボン酸、1-メチル-1H-ピラゾール-4-カルボニルクロリド
- 溶媒: 有機溶媒(例:ジクロロメタン、クロロホルム)
- 温度: 室温またはわずかに高温
- 触媒: 塩基(例:トリエチルアミン)
- 後処理: ろ過、精製(例:カラムクロマトグラフィー)
工業生産:
実験室規模の合成は一般的ですが、工業生産では、連続フロー反応や固相合成などのより効率的なプロセスが用いられることがあります。
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 1-methyl-1H-pyrazole-4-carbonyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 1-benzyl-1H-indole-3-carboxylic acid, 1-methyl-1H-pyrazole-4-carbonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, chloroform)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
- Workup: Filtration, purification (e.g., column chromatography)
Industrial Production:
While laboratory-scale synthesis is common, industrial production methods may involve more efficient processes, such as continuous flow reactions or solid-phase synthesis.
化学反応の分析
1-ベンジル-N-(1-メチル-1H-ピラゾール-4-イル)-1H-インドール-3-カルボキサミドはさまざまな化学反応に関与します。
酸化: 酸化反応を起こし、さまざまな酸化状態の生成物になります。
還元: 還元反応により、化合物の還元体が生成されます。
置換: ピラゾール部位とインドール部位で求核置換反応が起こります。
一般的な試薬と条件: 過酸化水素、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:アミン)などの試薬が用いられます。
主な生成物: これらの反応により、官能基が修飾された誘導体が生成され、生物活性が変化します。
科学的研究の応用
1-ベンジル-N-(1-メチル-1H-ピラゾール-4-イル)-1H-インドール-3-カルボキサミドは、以下のような用途があります。
医学: 抗癌剤やキナーゼ阻害剤としての可能性を含め、有望な薬理作用を示します。
ケミカルバイオロジー: 研究者は、細胞プロセスやシグナル伝達経路を研究するためのプローブとして使用します。
産業: その誘導体は、医薬品合成における中間体や蛍光標識として役立ちます。
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴います。たとえば:
キナーゼ: 細胞シグナル伝達に関与するキナーゼを阻害し、細胞の成長と生存に影響を与える可能性があります。
その他の経路: アポトーシスやDNA修復などの他の経路を調節する可能性があります。
6. 類似化合物の比較
1-ベンジル-N-(1-メチル-1H-ピラゾール-4-イル)-1H-インドール-3-カルボキサミドは、構造上の特徴のユニークな組み合わせによって際立っています。類似の化合物には、以下のようなものがあります。
1-ベンジルインドール誘導体: ピラゾール部位がありません。
ピラゾール-カルボキサミドアナログ: インドールコアがありません。
類似化合物との比較
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
1-benzylindole derivatives: These lack the pyrazole moiety.
Pyrazole-carboxamide analogs: These lack the indole core.
特性
分子式 |
C20H18N4O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-benzyl-N-(1-methylpyrazol-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-23-13-16(11-21-23)22-20(25)18-14-24(12-15-7-3-2-4-8-15)19-10-6-5-9-17(18)19/h2-11,13-14H,12H2,1H3,(H,22,25) |
InChIキー |
AZPBPAMTOPBYIA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)

![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)

methanone](/img/structure/B12163293.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12163300.png)
![4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B12163308.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12163336.png)

![7,8-dimethoxy-2-{[4-(2-phenoxyethyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12163360.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)
